Bradykinin is a physiologically and pharmacologically active peptide belonging to the kinin group of proteins. [] It is a nonapeptide, meaning it consists of nine amino acids, with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. [] Bradykinin is found in mammals and some amphibians. [] It is generated from kininogen precursor proteins by the action of kallikrein enzymes. [, ]
Bradykinin is derived from high-molecular-weight kininogen, which is present in blood plasma. The conversion of kininogen to bradykinin occurs through the enzymatic action of kallikrein, an enzyme that is activated during tissue injury or inflammation.
Bradykinin belongs to the class of bioactive peptides known as kinins. It can be classified into two main receptor types based on its action:
Bradykinin can be synthesized using various methods, including:
The solid-phase synthesis typically employs the Fmoc (9-fluorenylmethoxycarbonyl) strategy, where amino acids are sequentially added to a resin-bound growing peptide chain. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.
Bradykinin consists of nine amino acids with the sequence: Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Its structure allows it to interact specifically with its receptors, leading to various biological effects.
The molecular formula of bradykinin is C_50H_73N_13O_11S, with a molecular weight of approximately 1060.2 g/mol. The peptide's conformation is crucial for its activity, often existing in a flexible structure that can adapt to different receptor binding sites.
Bradykinin undergoes several chemical reactions relevant to its biological activity:
The interaction with receptors involves conformational changes in both the peptide and receptor that activate G-protein coupled signaling pathways, leading to downstream effects such as nitric oxide release and prostaglandin synthesis.
The mechanism of action for bradykinin primarily involves:
Studies have shown that bradykinin's effects can be modulated by specific antagonists that block its receptors, providing insights into its role in pain and inflammation management.
Bradykinin's stability can be enhanced by certain modifications or formulations that protect it from enzymatic degradation, which is crucial for therapeutic applications.
Bradykinin has several applications in research and medicine:
The kallikrein-kinin system (KKS) is a proteolytic cascade responsible for bradykinin (BK) generation. This system comprises kininogens (substrates), kallikreins (proteases), and kininases (degradative enzymes). Bradykinin, a potent vasoactive nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), is released from kininogen precursors through enzymatic cleavage, primarily by kallikreins [1] [6].
Two distinct kallikrein isoforms drive BK production:
Table 1: Kallikrein Isoforms in Bradykinin Biosynthesis
Property | Plasma Kallikrein | Tissue Kallikrein (KLK-1) |
---|---|---|
Synthesis Site | Liver | Multiple tissues (e.g., kidney, salivary glands) |
Activation Trigger | Factor XIIa | Proteolytic cleavage |
Substrate | High-molecular-weight kininogen (HMWK) | Low-molecular-weight kininogen (LMWK) |
Primary Product | Bradykinin (BK) | Kallidin (Lys-BK) |
Physiological Role | Coagulation, systemic inflammation | Local vasodilation, inflammation |
Kininogens serve as BK precursors:
Factor XII (FXII) initiates the contact system: Upon binding to anionic surfaces (e.g., collagen, nucleic acids), FXII autoactivates to FXIIa. FXIIa then converts prekallikrein to plasma kallikrein, establishing a reciprocal activation loop that amplifies BK release from HMWK [1] [7]. This pathway links coagulation, fibrinolysis, and inflammation, with BK enhancing vascular permeability and pain [1].
Plasmin, a key fibrinolytic enzyme, modulates BK production in disease:
BK is rapidly inactivated (half-life <30 seconds) by metallopeptidases termed "kininases" [2] [8].
Angiotensin-converting enzyme (ACE, kininase II) is the dominant BK-degrading enzyme, accounting for 45–100% of plasma kininase activity [2] [8]:
Secondary BK degradation pathways include:
Table 2: Key Kininases in Bradykinin Degradation
Enzyme | Cleavage Site | BK Half-Life Extension | Inhibitor-Induced AE Risk |
---|---|---|---|
ACE (Kininase II) | Pro⁷-Phe⁸ | 5–12-fold | High (e.g., lisinopril) |
Aminopeptidase P (APP) | Arg¹-Pro² | Moderate alone; strong with ACEi | Critical in ACEi-treated patients |
Neutral Endopeptidase (NEP) | Gly⁴-Phe⁵, Phe⁵-Ser⁶ | Minimal alone | Low unless combined with ACEi |
Carboxypeptidase N (CPN) | C-terminal Arg⁹ | Increases des-Arg⁹-BK | Moderate (B1 receptor effects) |
Enzyme rank efficacy for BK degradation is ACE > APP >> NEP or dipeptidyl peptidase IV (DPPIV) [3] [4]. Dual ACE/NEP inhibition (e.g., omapatrilat) elevates angioedema risk only when combined with APP inhibition, highlighting APP's role as a safeguard in ACE-inhibited states [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: